molecular formula C14H14ClNO2 B3034613 2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol CAS No. 196617-58-0

2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3034613
CAS No.: 196617-58-0
M. Wt: 263.72 g/mol
InChI Key: NEQFNICJNVETED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-chlorobenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(2-Iodophenyl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different halogen substituents .

Properties

IUPAC Name

2-[(2-chloroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-18-13-8-4-5-10(14(13)17)9-16-12-7-3-2-6-11(12)15/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQFNICJNVETED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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